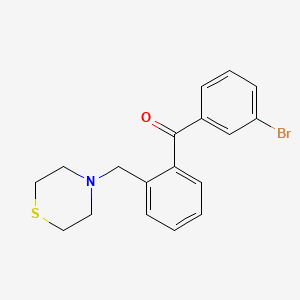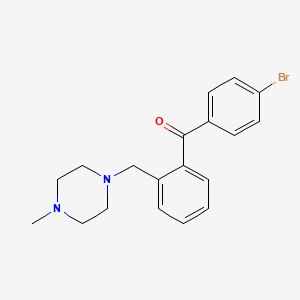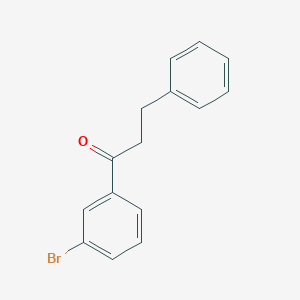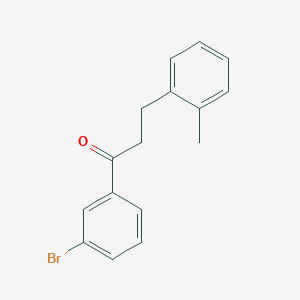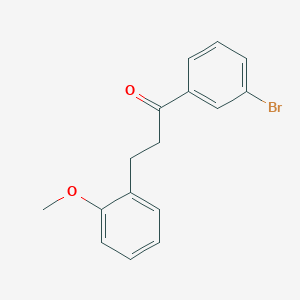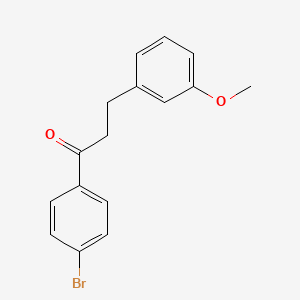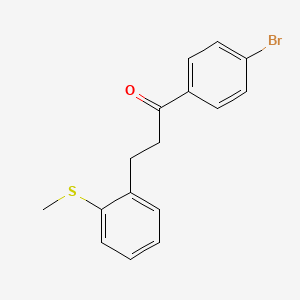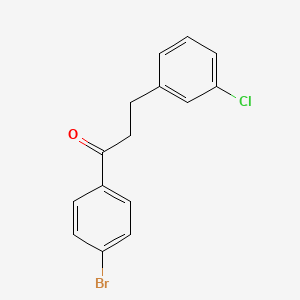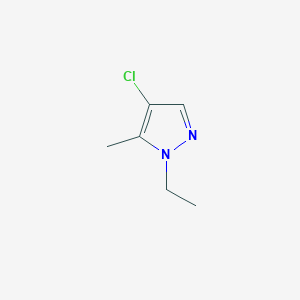
4-chloro-1-ethyl-5-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-chloro-1-ethyl-5-methyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via the cyclization of hydrazones. In the case of chlorinated pyrazoles, the introduction of a chlorine atom can be achieved through various halogenation reactions. For example, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involves oxidative cyclization using copper acetate as a catalyst . Although the specific synthesis of "4-chloro-1-ethyl-5-methyl-1H-pyrazole" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography. For instance, the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined to have the aldehydic fragment almost coplanar with the adjacent pyrazole ring . Similarly, the crystal structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile revealed that the pyrazole ring is substituted with amino, carbonitrile, and 2-chloro-ethyl groups . These studies highlight the importance of X-ray crystallography in understanding the three-dimensional arrangement of atoms within chlorinated pyrazoles.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including halogenation, alkylation, and acylation, to introduce different functional groups. The reactivity of these compounds is influenced by the substituents present on the pyrazole ring. For example, the presence of a chloro substituent can activate the ring towards nucleophilic substitution reactions. The papers provided do not detail specific reactions for "4-chloro-1-ethyl-5-methyl-1H-pyrazole," but the chemical behavior of similar compounds suggests a range of possible transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like chlorine can affect these properties by altering the electron distribution and intermolecular interactions within the crystal lattice. For instance, the crystal packing in the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid makes use of weak C-H...A interactions . These interactions can influence the compound's melting point and solubility. The specific properties of "4-chloro-1-ethyl-5-methyl-1H-pyrazole" would need to be determined experimentally, but insights can be gained from the properties of structurally related compounds .
Scientific Research Applications
Fungicidal Activity
One study highlighted the synthesis of compounds related to 4-chloro-1-ethyl-5-methyl-1H-pyrazole, showing fungicidal activity against Rhizoctonia solani, a major rice disease in China. The study found that specific derivatives exhibited high fungicidal activity, suggesting the potential agricultural applications of these compounds in managing rice sheath blight disease (Chen, Li, & Han, 2000).
Anticancer Properties
Another research focus is the synthesis of derivatives for potential anticancer properties. A study synthesized quadracyclic regioisomers with noted in vitro antiproliferative activity, indicating that certain derivatives could surpass the effectiveness of existing anticancer agents like paclitaxel (Jose, 2017).
Antimicrobial and Anticancer Agents
Further investigation into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown promising antimicrobial and anticancer activities. Some compounds demonstrated higher anticancer activity than reference drugs, alongside significant antimicrobial effects (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant and Antimicrobial Activity
Additionally, certain derivatives have been evaluated for their antioxidant and antimicrobial activities. Research indicates that some compounds exhibit good to excellent antimicrobial activity, alongside promising antioxidant properties, suggesting their potential use in medical and pharmaceutical applications (Umesha, Rai, & Harish Nayaka, 2009).
Safety And Hazards
“4-chloro-1-ethyl-5-methyl-1H-pyrazole” should be treated as an organic compound. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases. If contact occurs with skin or eyes, rinse immediately with plenty of water and seek medical help .
properties
IUPAC Name |
4-chloro-1-ethyl-5-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMRMLYGHCJLNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-5-methyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

